

Application Notes and Protocols: In Vitro Angiogenesis Assay Using SK-216

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Compound of Interest

Compound Name: SK-216

Cat. No.: B10788210

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Audience: Researchers, scientists, and drug development professionals.

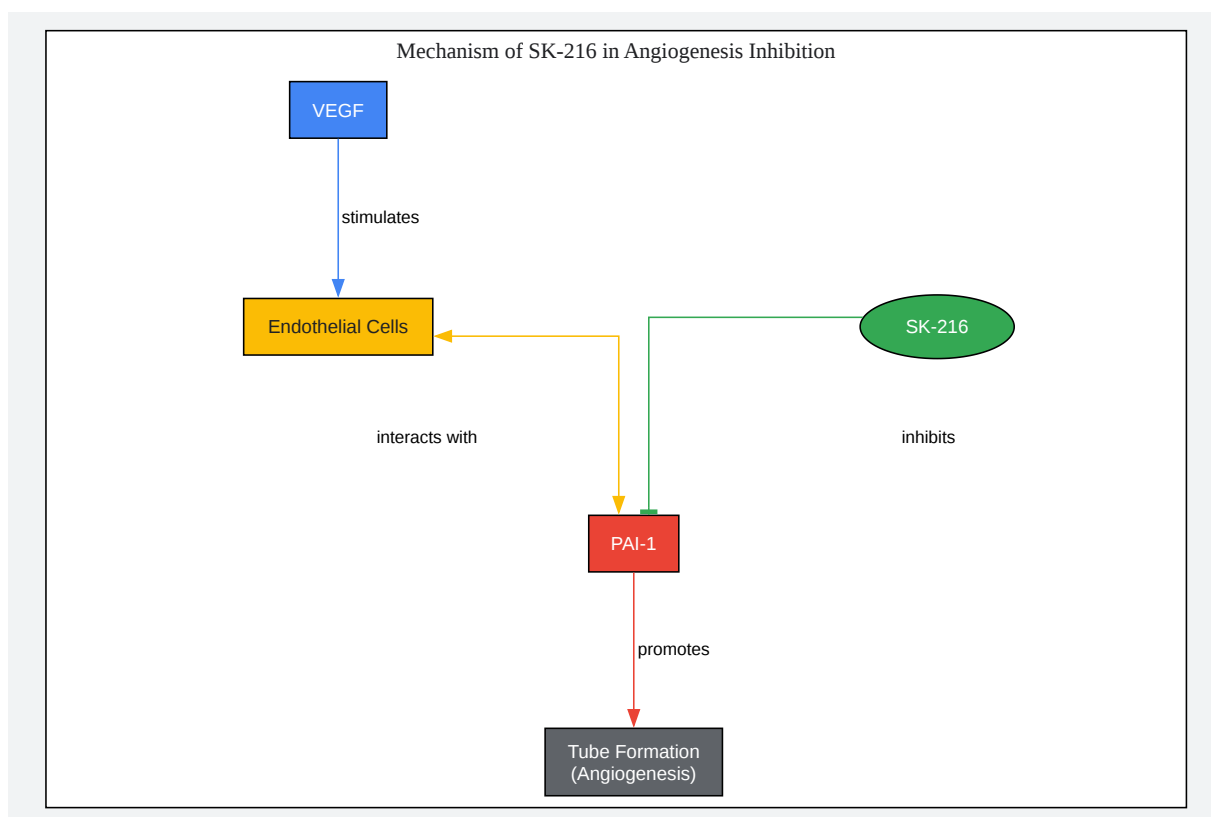
Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The plasminogen activator system plays a significant role in the regulation of angiogenesis. Plasminogen activator inhibitor-1 (PAI-1), a key component of this system, is often found at elevated levels in the tumor microenvironment and is implicated in tumor progression.[1] **SK-216** is a specific, orally administrable inhibitor of PAI-1.[1] Studies have demonstrated that **SK-216** can limit tumor progression and metastasis by exerting anti-angiogenic effects.[1] Specifically, **SK-216** has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced migration and tube formation of human umbilical vein endothelial cells (HUVECs) in vitro.[1]

This document provides a detailed protocol for performing an in vitro angiogenesis assay using the PAI-1 inhibitor, **SK-216**. The tube formation assay, a widely used and reliable method, is described here to quantitatively assess the anti-angiogenic potential of **SK-216**. [2][3][4]

Proposed Signaling Pathway for SK-216 in Angiogenesis

The following diagram illustrates the proposed mechanism by which **SK-216** inhibits angiogenesis. In the tumor microenvironment, VEGF stimulates endothelial cells to promote angiogenesis. PAI-1 is involved in this process, and its inhibition by **SK-216** disrupts the signaling cascade, leading to a reduction in tube formation.[1]



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Caption: Proposed mechanism of **SK-216** in inhibiting VEGF-induced angiogenesis.

Quantitative Data Summary

The following table presents illustrative data from a representative in vitro tube formation assay evaluating the effect of **SK-216**. The results demonstrate a dose-dependent inhibition of angiogenesis, as measured by total tube length and the number of branch points.

Treatment Group	Concentration	Mean Total Tube Length (µm)	Mean Number of Branch Points	Inhibition of Tube Formation (%)
Vehicle Control	0 µM	12,500 ± 850	110 ± 12	0%
VEGF (Positive Control)	50 ng/mL	25,000 ± 1,500	225 ± 20	Not Applicable
SK-216 + VEGF	1 µM	18,750 ± 1,100	165 ± 15	25%
SK-216 + VEGF	10 µM	11,250 ± 980	98 ± 10	55%
SK-216 + VEGF	50 µM	6,250 ± 700	55 ± 8	75%
Suramin (Inhibitor Control)	100 µM	5,000 ± 650	45 ± 6	80%

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocol: In Vitro Tube Formation Assay

This protocol details the steps for assessing the anti-angiogenic effects of **SK-216** on endothelial cells. The assay measures the formation of capillary-like structures (tubes) by endothelial cells plated on a basement membrane extract.[\[5\]](#)[\[6\]](#)[\[7\]](#)

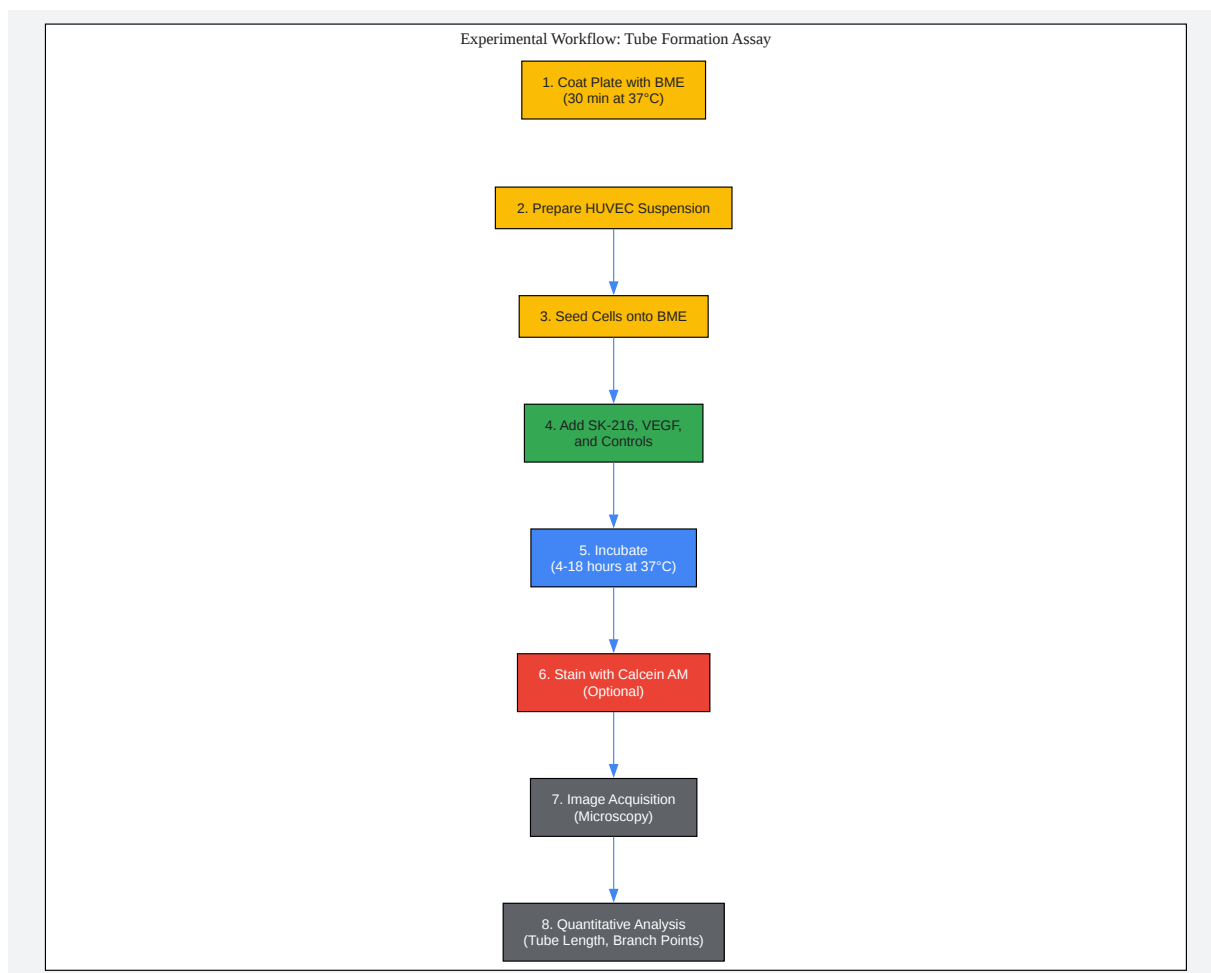
I. Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Reduced growth factor Basement Membrane Extract (BME), such as Matrigel®
- SK-216** (stock solution prepared in DMSO)
- VEGF (Recombinant Human Vascular Endothelial Growth Factor)
- Suramin (or other known angiogenesis inhibitor)

- Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} free
- Trypsin-EDTA solution
- Calcein AM (for fluorescent visualization)
- Sterile, tissue culture-treated 24-well or 96-well plates
- Inverted microscope with a digital camera

II. Experimental Workflow Diagram

The diagram below outlines the major steps of the in vitro tube formation assay protocol.



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Caption: Step-by-step workflow for the in vitro angiogenesis assay.

III. Detailed Methodology

1. Preparation of Basement Membrane Plates a. Thaw the reduced growth factor BME on ice overnight at 4°C. b. Pre-chill a sterile 24-well plate and pipette tips at -20°C for at least 30 minutes. c. Using the pre-chilled tips, dispense 250 µL of BME into each well of the pre-chilled 24-well plate.[2] Ensure the entire surface of the well is covered. d. Incubate the plate at 37°C and 5% CO₂ for at least 30 minutes to allow the BME to solidify.[2]

2. Preparation of HUVECs a. Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency. Use cells at early passages (P2-P5) for optimal results.[5] b. Aspirate the medium and wash the cells once with PBS. c. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with a medium containing serum. d. Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum basal medium. e. Perform a cell count and adjust the concentration to 1.5 x 10⁵ cells/mL.

3. Cell Seeding and Treatment a. Prepare the treatment solutions. Dilute **SK-216**, VEGF, and the negative control (e.g., Suramin) to the desired final concentrations in the same basal medium used for cell resuspension. Include a vehicle control (DMSO) at the same final concentration as the highest **SK-216** dose. b. To the HUVEC suspension, add the treatment solutions. For example, mix the cell suspension with an equal volume of the 2X final concentration of the test compounds. c. Gently add 300 µL of the final cell/treatment suspension onto the solidified BME in each well.

4. Incubation a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂. b. Tube formation can typically be observed within 2-4 hours and is usually well-developed by 6-18 hours.[2][7] The optimal incubation time should be determined empirically.

5. Visualization and Imaging a. (Optional) Fluorescent Staining: 30 minutes before the end of the incubation period, add Calcein AM to each well to a final concentration of 2 µg/mL. Incubate in the dark at 37°C.[2] b. Carefully aspirate the medium from the wells to avoid disrupting the delicate tube network.[2] c. Gently wash the wells with PBS. d. Acquire images of the tube network using a phase-contrast or fluorescence microscope at 4x or 10x magnification.

6. Quantitative Analysis a. Quantify the extent of tube formation using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). b. The following parameters are commonly measured:

- Total Tube Length: The sum of the lengths of all tube segments.
- Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
- Number of Loops/Meshes: The number of enclosed areas formed by the tube network.[6] c. Calculate the percentage of inhibition for each **SK-216** concentration relative to the VEGF-treated positive control.
- Inhibition (%) = $[1 - (\text{Value}_{\text{SK-216}} - \text{Value}_{\text{Vehicle}}) / (\text{Value}_{\text{VEGF}} - \text{Value}_{\text{Vehicle}})] \times 100$

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